molecular formula C10H9NO2S B074010 Ethyl 4-isothiocyanatobenzoate CAS No. 1205-06-7

Ethyl 4-isothiocyanatobenzoate

Cat. No. B074010
CAS RN: 1205-06-7
M. Wt: 207.25 g/mol
InChI Key: MLOJHUCMCKBDLV-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatobenzoate is a chemical compound with the linear formula C10H9NO2S . It has a molecular weight of 207.253 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 4-isothiocyanatobenzoate is represented by the linear formula C10H9NO2S . It has a molecular weight of 207.253 .

Scientific Research Applications

  • Environmental Science : A study on Ethyl-4-aminobenzoate (a compound related to Ethyl 4-isothiocyanatobenzoate) focused on its use in sunscreens and anesthetic ointments. The research investigated its occurrence in environmental waters and its transformation products, providing insights into its environmental fate and toxicity. It was found that the transformation products of Ethyl-4-aminobenzoate were less toxic than the parent compound, which is crucial for understanding its environmental impact (Li et al., 2017).

  • Drug Metabolism : Research on parabens, including Ethylparaben, has shown that they are metabolized in the human liver through esterase hydrolysis and glucuronidation. This study provides valuable information on the metabolic pathways of parabens in the human body, which is important for understanding their pharmacokinetics and potential health impacts (Abbas et al., 2010).

  • Organic Synthesis : Ethyl 4-isothiocyanatobenzoate has been used in the synthesis of various heterocyclic systems. For example, it was used for synthesizing quinazolinone derivatives, which were evaluated for their antibacterial and antifungal activities, demonstrating potential applications in medicinal chemistry (El-Shenawy, 2017).

  • Pharmaceutical Research : Studies on Ethyl 4-aminobenzoate, a related compound, have explored its thermodynamics and solubility in organic solvents. Such research is crucial for the development of pharmaceutical formulations and understanding the stability of drug compounds (Cheuk et al., 2020).

  • Anticancer Research : Ethyl 4-isothiocyanatobenzoate derivatives have been studied for their potential as anticancer agents. A notable study synthesized novel hydrazide-hydrazone derivatives from Ethyl paraben and evaluated their anticancer activity, contributing to the development of new cancer therapeutics (Han et al., 2020).

properties

IUPAC Name

ethyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOJHUCMCKBDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152879
Record name Ethyl 4-isothiocyanatobenzoate
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isothiocyanatobenzoate

CAS RN

1205-06-7
Record name Benzoic acid, 4-isothiocyanato-, ethyl ester
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Record name Ethyl 4-isothiocyanatobenzoate
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Record name Ethyl 4-isothiocyanatobenzoate
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Record name Ethyl 4-isothiocyanatobenzoate
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Synthesis routes and methods I

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl p-aminobenzoate and after adding thereto 83.4 g of N,N-diethylthiocarbamoyl chloride, the mixture was refluxed for 8 hours. After ice cooling the reaction mixture, 100 ml of concentrated hydrochloric acid was added to the mixture and the toluene layer thus formed was collected and washed with water. After distilling off toluene under reduced pressure, the oily material thus formed was crystallized from methanol to provide 77.1 g of ethyl p-isothiocyanatobenzoate. The yield was 74.5% and the melting point was 52° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
82.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

82.5 g of ethyl p-aminobenzoate was dissolved in 500 ml of toluene, to the solution was added 83.4 g of N,N-diethylthiocarbamoyl chloride and the mixture was refluxed by heating for 8 hours. After cooling with ice, 100 ml of concentrated hydrochloric acid was added to the reaction mixture and then the toluene layer was separated and washed with water. The toluene was distilled off under reduced pressure and the residual oily product was crystallized from methanol to obtain 77.1 g of ethyl p-isothiocyanatobenzoate. Yield: 74.5%. Melting Point: 52° C.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Rusnac, G Balan, A Gulea - … Proceedings of ICNBME-2021, November 3 …, 2022 - Springer
… In the second stage, compound 2 was subjected to thermal degradation in dioxane with sulfuric acid forming ethyl 4-isothiocyanatobenzoate (3), according to the method [4]. …
Number of citations: 5 link.springer.com
DL Currell, DM Nguyen, S Ng, M Hom - Biochemical and Biophysical …, 1982 - Elsevier
Human oxyhemoglobin reacted with 4-isothiocyanatobenzoic acid shows a decreased oxygen affinity that does not change with increasing chloride concentration indicating that all of …
Number of citations: 12 www.sciencedirect.com
RD Carpenter, M Andrei, OH Aina, EY Lau… - Journal of medicinal …, 2009 - ACS Publications
Current cancer chemotherapeutic agents clinically deployed today are designed to be indiscriminately cytotoxic, however, achieving selective targeting of cancer malignancies would …
Number of citations: 43 pubs.acs.org
RD Carpenter, PB DeBerdt, KS Lam… - Journal of Combinatorial …, 2006 - ACS Publications
Using carbodiimide reagents [1,3-diisopropylcarbodiimide or N-(3-dimethylaminopropyl)-N‘-ethylcarbodiimide hydrochloride (EDC)], we have developed a mild, generalized, one-pot …
Number of citations: 53 pubs.acs.org
RD Carpenter, M Andrei, EY Lau… - Journal of medicinal …, 2007 - ACS Publications
The cell surface receptor α 4 β 1 integrin, activated constitutively in lymphoma, can be targeted with the bisaryl urea peptidomimetic antagonist 1 (LLP2A). However, concerns on its …
Number of citations: 44 pubs.acs.org
D Kumar Sigalapalli, M Kadagathur… - …, 2020 - Wiley Online Library
… Ethyl 4-isothiocyanatobenzoate reacted well with benzoic hydrazide to afford the corresponding product 3zf with 93% yield. Similarly, phenyl isothiocyanate reacted well with tert-butyl (4…
CW Brown, S Liu, J Klucik, KD Berlin… - Journal of medicinal …, 2004 - ACS Publications
… -tetramethyl-1,2-dihydroquinol-6-yl)amine (32, 150 mg, 0.74 mmol) in 4 mL of dry THF in oven-dried equipment and cooled to −5 C was added dropwise ethyl 4-isothiocyanatobenzoate …
Number of citations: 66 pubs.acs.org
M Wang, X Chen, Y Qu, Q Ma, H Pan, H Li, H Hua, D Li - Molecules, 2023 - mdpi.com
Brefeldin A has a wide range of anticancer activity against a variety of tumor cells. Its poor pharmacokinetic properties and significant toxicity seriously hinder its further development. In …
Number of citations: 6 www.mdpi.com
AR Katritzky, RM Witek… - The Journal of …, 2005 - ACS Publications
… Ethyl 4-isothiocyanatobenzoate (11a) is provided as a representative example of isocyanates obtained from reactions of primary arylamines with bis(benzotriazolyl)methanethione …
Number of citations: 87 pubs.acs.org
G Messire, V Ferreira, E Caillet, L Bodin, A Auville… - Molecules, 2023 - mdpi.com
… Using general procedure (1) applied to ethyl 4-isothiocyanatobenzoate and 3-amino-2-chloro-5-methylpyridine 2b. Yield: 64%. Beige solid, mp 210 C (decomposition). …
Number of citations: 8 www.mdpi.com

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